Ethyl 2-nitro-3-oxopropanoate
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Overview
Description
Ethyl 2-nitro-3-oxopropanoate: is an organic compound with the molecular formula C₅H₇NO₅ It is a nitro compound that contains both an ester and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-nitro-3-oxopropanoate can be synthesized through the nitration of ethyl 3-oxopropanoate. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-nitro-3-oxopropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed:
Reduction: Ethyl 2-amino-3-oxopropanoate.
Substitution: Ethyl 2-substituted-3-oxopropanoate derivatives.
Hydrolysis: 2-nitro-3-oxopropanoic acid and ethanol.
Scientific Research Applications
Ethyl 2-nitro-3-oxopropanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-nitro-3-oxopropanoate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways.
Comparison with Similar Compounds
Ethyl 2-nitro-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 2-oxopropanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
2-Nitropropanoic acid: Contains a carboxylic acid group instead of an ester group, leading to different chemical properties and applications.
This compound is unique due to the presence of both nitro and ester functional groups, which provide a combination of reactivity and versatility in chemical synthesis and research applications.
Properties
IUPAC Name |
ethyl 2-nitro-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c1-2-11-5(8)4(3-7)6(9)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBODXLBURRPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60814761 |
Source
|
Record name | Ethyl 2-nitro-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60814761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61715-70-6 |
Source
|
Record name | Ethyl 2-nitro-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60814761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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